
3-(Benzyloxy)-4-ethoxybenzaldehyde
概要
説明
3-(Benzyloxy)-4-ethoxybenzaldehyde is an organic compound with the molecular formula C16H16O3 It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 3-position and an ethoxy group at the 4-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-ethoxybenzaldehyde typically involves the reaction of 3-hydroxy-4-ethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-4-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-ethoxybenzoic acid.
Reduction: 3-(Benzyloxy)-4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-4-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a building block for various industrial products.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the ethoxy group, making it less sterically hindered and potentially less selective in certain reactions.
4-Ethoxybenzaldehyde: Lacks the benzyloxy group, which may reduce its reactivity in nucleophilic substitution reactions.
3-(Methoxy)-4-ethoxybenzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group, which can affect its chemical reactivity and biological activity.
Uniqueness
3-(Benzyloxy)-4-ethoxybenzaldehyde is unique due to the presence of both benzyloxy and ethoxy groups, which confer distinct chemical properties and reactivity. This dual substitution pattern can enhance its utility in synthetic chemistry and its potential as a pharmacophore in drug design.
特性
IUPAC Name |
4-ethoxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-15-9-8-14(11-17)10-16(15)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAIUHIZBAOWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B401334.png)
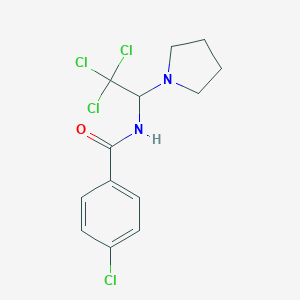
![2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE](/img/structure/B401339.png)
![2-[(2-Hydroxyethyl)amino]-5-nitro-4,6-dimethylnicotinonitrile](/img/structure/B401340.png)
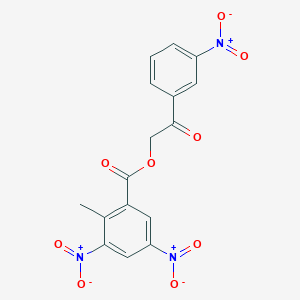
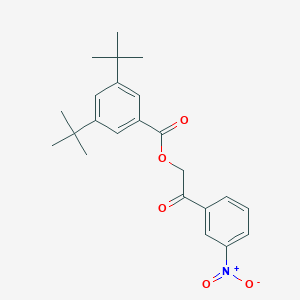
![2-{4-Nitrophenyl}-2-oxoethyl [(4-chlorobenzoyl)amino]acetate](/img/structure/B401343.png)
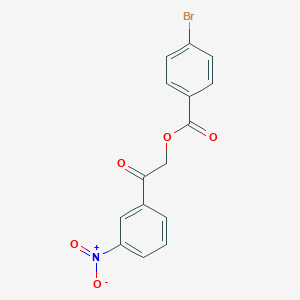
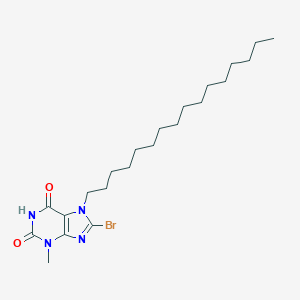
![2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate](/img/structure/B401350.png)
![2-(3-nitrophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycinate](/img/structure/B401352.png)
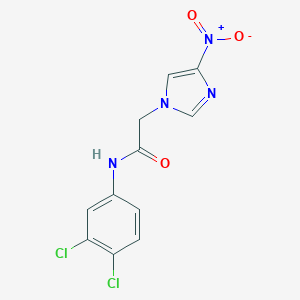
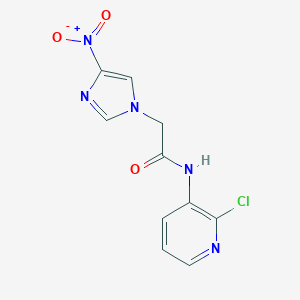
![methyl 2-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B401358.png)
